1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate
Overview
Description
“1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate” is a chemical compound with the molecular formula C13H24N2O4 . It is also known by its CAS number 1177351-19-7 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group attached to a pyrrolidine ring, which is further connected to a methanamine group . The oxalate ion is also part of the compound, likely forming a salt with the methanamine group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.34 . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the available sources .Scientific Research Applications
Catalytic Applications
Studies have demonstrated the role of various complexes and ligands in catalyzing reactions, which might be relevant to understanding the potential catalytic applications of "1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate." For example, diiron(III) complexes of tridentate 3N ligands, similar in structural complexity to the queried compound, have been shown to function as functional models for methane monooxygenases, catalyzing selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). This suggests potential applications in the development of catalysts for chemical transformations.
Organic Synthesis
Research on the synthesis of various chemical structures, such as spiropyrrolidine oxindoles and dispiropyrrolidine derivatives through cycloaddition reactions, provides insights into the synthetic utility of compounds with similar structural motifs (Lakshmi, Thirumurugan, & Perumal, 2010). This highlights the compound's relevance in synthesizing complex organic molecules, potentially useful in pharmaceuticals and materials science.
Material Science
Complexes and ligands similar to "this compound" have been utilized in the development of materials with specific properties. For instance, encapsulated metal complexes in zeolite-Y have been reported for the catalytic oxidation of organic compounds, showcasing the potential of such compounds in creating functional materials for chemical processes (Maurya, Chandrakar, & Chand, 2007).
Properties
IUPAC Name |
(1-cyclohexylpyrrolidin-3-yl)methanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.C2H2O4/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;3-1(4)2(5)6/h10-11H,1-9,12H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMFOARIUXKSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)CN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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